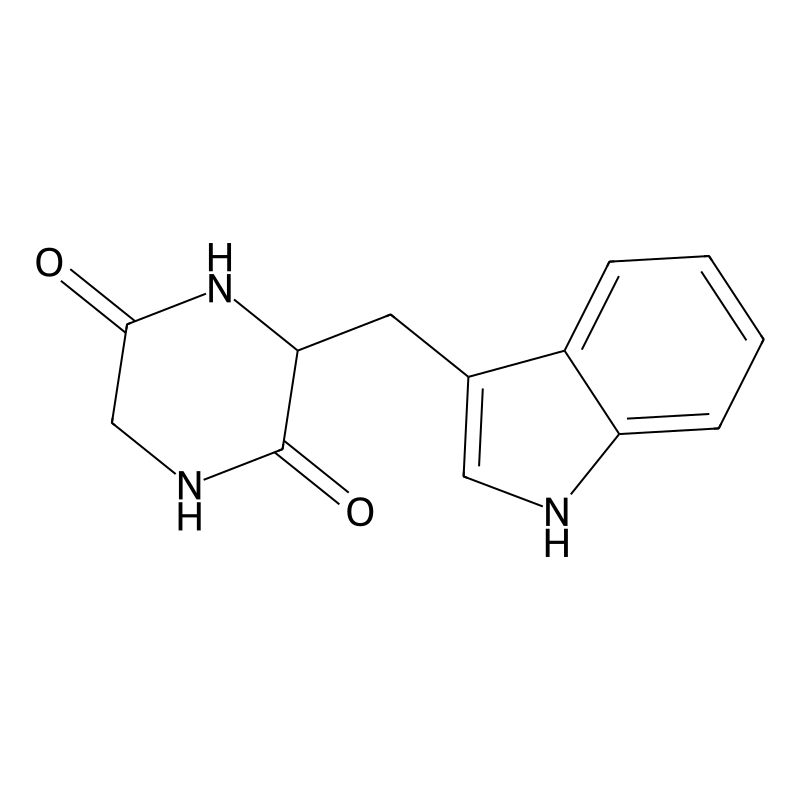

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Physical Chemistry

Methods: Experimentally, valence photoelectron spectra in the gas phase are measured using VUV radiation.

Results: The study allows assignment of the main features of the spectra.

Bioactive Secondary Metabolites

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione is a compound characterized by a piperazine ring substituted with an indole moiety. The structure features a diketopiperazine framework, which is known for its biological significance and versatility in medicinal chemistry. This compound can be represented by the molecular formula C₁₁H₁₃N₃O₂, indicating the presence of three nitrogen atoms, two oxygen atoms, and a complex aromatic system that contributes to its unique properties.

- Protein folding: The cyclic structure restricts conformational freedom, mimicking aspects of beta-turns found in proteins and aiding researchers in understanding protein folding mechanisms [].

- Fluorescence spectroscopy: The indole ring allows the molecule to fluoresce at specific wavelengths. By studying its fluorescence properties, researchers can gain insights into the environment surrounding the molecule, which can be helpful in protein structure analysis.

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione exhibits notable biological activities. Studies indicate that compounds containing indole and piperazine moieties often display anticancer properties. For example, derivatives of this compound have shown moderate to potent antiproliferative effects against various cancer cell lines such as HeLa and A-549 . Additionally, they may possess antiviral and antimicrobial activities, making them candidates for further pharmacological exploration .

The synthesis of (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione can be achieved through several methods:

- Ugi Four-Component Reaction: This method involves the reaction of an indole derivative with piperazine and other reactants under microwave irradiation to produce high yields efficiently.

- Microwave-Assisted Hydrazinolysis: A key step involves hydrazine hydrate reacting with an appropriate precursor under microwave conditions to form the diketopiperazine structure .

- Conventional Heating: While less efficient than microwave methods, traditional heating can also be employed for synthesis if necessary.

The applications of (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione primarily lie in medicinal chemistry. Its derivatives are being explored for their potential use as:

- Anticancer agents: Due to their ability to inhibit cancer cell proliferation.

- Antiviral agents: Some derivatives have shown activity against viral infections.

- Antimicrobial agents: Their structural characteristics suggest potential in treating bacterial infections.

Interaction studies involving (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione focus on its binding affinity to various biological targets. For instance:

- Kinase Inhibition: Research has indicated that certain derivatives can effectively inhibit kinases involved in cancer progression.

- Receptor Binding: Studies have shown interactions with serotonin receptors, suggesting potential applications in neuropharmacology.

- Cell Line Studies: In vitro assays demonstrate varying degrees of cytotoxicity against different cancer cell lines, providing insight into its mechanism of action.

Several compounds share structural similarities with (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione. Here are some notable examples:

The uniqueness of (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione lies in its specific substitution pattern and the presence of both indole and piperazine functionalities, which synergistically enhance its biological activities compared to other derivatives.

The study of cyclic dipeptides traces back to the late 19th century, but modern interest in (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione emerged with advancements in peptide chemistry. A pivotal study in 1975 employed pulse fluorometry to characterize its fluorescence properties, revealing two emitting states: a folded conformation with a blue-shifted spectrum and an unfolded state resembling skatole. Subsequent structural analyses, including X-ray crystallography, confirmed the planar DKP ring and the influence of temperature on conformational dynamics.

Significance in Peptide Chemistry and Biological Research

Structural Stability and Conformational Flexibility

The DKP core confers exceptional stability to proteolytic degradation, making this compound a valuable scaffold for drug design. Fluorescence studies demonstrated that its conformational equilibrium shifts toward the folded state at lower temperatures, a property exploited in probing molecular interactions. Crystallographic data show the DKP ring maintains near-ideal planarity (deviation <0.003 Å), contrasting with boat-like conformations observed in other cyclic dipeptides (e.g., cyclo(Pro-Gly)).

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂ | |

| Molecular Weight | 243.26 g/mol | |

| Conformational Deviation | <0.003 Å from planarity | |

| Fluorescence Lifetimes | 2.8 ns (folded), 4.0 ns (unfolded) |

Biosynthetic and Synthetic Applications

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione serves as a precursor in biosynthetic pathways. For example, it undergoes C7-prenylation catalyzed by 7-dimethylallyl tryptophan synthase (7-DMATS), a reaction critical for generating bioactive indole alkaloids. Synthetic routes include Pd-catalyzed C–H activation strategies, enabling efficient access to prenylated derivatives like tryprostatin A.

Overview of Current Research Landscape

Recent advances focus on enzymatic diversification and structural elucidation. The nocardioazine B biosynthetic pathway highlights the role of stereoisomerases and methyltransferases in modifying DKP scaffolds. Additionally, crystallographic studies of related DKPs (e.g., cyclo(L-Cys-D-Cys)) reveal supramolecular interactions mediated by hydrogen bonds and sulfur contacts, influencing their biological activity.

Molecular Structure and Formula

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione is a cyclic dipeptide compound belonging to the class of 2,5-diketopiperazines, characterized by its distinctive bicyclic structure containing both an indole moiety and a piperazine ring system [1] . The compound exhibits a molecular formula of C₁₃H₁₃N₃O₂ with a molecular weight of 243.26 grams per mole [1] [3] [4]. The structural framework consists of a six-membered piperazine ring bearing two carbonyl groups at positions 2 and 5, with an indole-3-ylmethyl substituent attached at position 3 [1] [4].

The molecular structure features three nitrogen atoms and two oxygen atoms distributed across the bicyclic framework [4]. The compound possesses 18 heavy atoms in total, with a formal charge of zero and demonstrates significant structural complexity with a computed complexity value of 358 [4]. The indole portion of the molecule contributes to the compound's aromatic character, while the piperazine-2,5-dione core provides the characteristic diketopiperazine functionality [4].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂ | [4] |

| Molecular Weight | 243.26 g/mol | [1] [3] [4] |

| Heavy Atom Count | 18 | [4] |

| Formal Charge | 0 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Stereochemistry and Conformational Analysis

The stereochemistry of (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione is defined by the presence of one undefined atom stereocenter, specifically at the carbon bearing the indole-3-ylmethyl substituent [4]. The compound exists predominantly in the S-configuration, which designates the absolute configuration of the chiral center according to the Cahn-Ingold-Prelog priority rules [3] [4]. This stereochemical arrangement is crucial for the compound's biological activity and physicochemical properties [5].

The conformational preferences of 2,5-diketopiperazines are influenced by the restricted rotation around the piperazine ring due to the presence of two amide bonds [5] [6]. Research on related bicyclic compounds demonstrates that the main-chain conformation is significantly constrained by the nature of the ring structure, with rotation of terminal carbonyl groups being restricted to specific minima [6]. The indole substituent can adopt various orientations relative to the piperazine ring, contributing to the overall conformational flexibility of the molecule [5].

Studies on similar cyclic dipeptides reveal that stereochemistry plays a critical role in determining solution structures and membrane interaction potentials [5]. The S-enantiomer demonstrates distinct conformational preferences compared to other stereoisomers, with specific effects on molecular dynamics and intermolecular interactions [5]. Nuclear magnetic resonance spectroscopy analysis of related compounds shows characteristic coupling constants and chemical shift patterns that reflect the stereochemical configuration [5].

| Stereochemical Feature | Description | Reference |

|---|---|---|

| Chiral Centers | 1 undefined atom stereocenter | [4] |

| Absolute Configuration | S-configuration | [3] [4] |

| Bond Stereocenters | 0 defined, 0 undefined | [4] |

| Conformational Constraint | Restricted by piperazine ring | [5] [6] |

Physicochemical Properties

The physicochemical properties of (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione reflect its hybrid aromatic-aliphatic structure and hydrogen bonding capabilities [4]. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 0.8, indicating moderate lipophilicity and balanced hydrophilic-lipophilic characteristics [4]. The topological polar surface area measures 74 Ų, suggesting favorable membrane permeability properties [4].

The exact mass and monoisotopic mass both equal 243.100776666 daltons, providing precise molecular weight determination for analytical applications [4]. The compound demonstrates significant hydrogen bonding capacity with three hydrogen bond donor sites and two hydrogen bond acceptor sites, primarily associated with the amide functionalities and indole nitrogen [4]. The relatively low rotatable bond count of 2 indicates conformational rigidity, which is characteristic of cyclic dipeptide structures [4].

Spectroscopic characterization reveals distinct infrared absorption bands characteristic of the compound's functional groups [7] [4]. The carbonyl stretching frequencies appear in the typical amide region, while the indole moiety contributes characteristic aromatic stretching and bending vibrations [7]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic chemical shifts for the indole protons and piperazine ring protons [4].

| Property | Value | Unit | Reference |

|---|---|---|---|

| XLogP3-AA | 0.8 | - | [4] |

| Topological Polar Surface Area | 74 | Ų | [4] |

| Exact Mass | 243.100776666 | Da | [4] |

| Monoisotopic Mass | 243.100776666 | Da | [4] |

| Hydrogen Bond Donors | 3 | - | [4] |

| Hydrogen Bond Acceptors | 2 | - | [4] |

| Rotatable Bond Count | 2 | - | [4] |

Nomenclature and Synonyms

IUPAC Naming Conventions

The systematic IUPAC nomenclature for this compound is 3-(1H-indol-3-ylmethyl)piperazine-2,5-dione, which accurately describes the structural arrangement according to international naming conventions [4]. Alternative IUPAC representations include (3S)-3-(1H-indol-3-ylmethyl)piperazine-2,5-dione, which explicitly indicates the stereochemical configuration [8] [9]. The nomenclature follows the standard conventions for piperazinedione derivatives, with positional numbering beginning from the nitrogen atoms in the piperazine ring [4].

The systematic name reflects the compound's classification as a substituted piperazine-2,5-dione, where the indole-3-ylmethyl group serves as the primary substituent [4]. The IUPAC naming system provides unambiguous identification of the molecular structure and stereochemistry [8] [9]. Alternative systematic designations include 2,5-piperazinedione, 3-(1H-indol-3-ylmethyl)-, (S)-, which follows the traditional approach of listing the base structure followed by substituent details [4].

Common Names and Aliases (Cyclo(Gly-Trp))

The compound is widely recognized by its common name Cyclo(Gly-Trp), which reflects its origin as a cyclic dipeptide derived from glycine and tryptophan amino acid residues [1] [8] [4]. This nomenclature system is commonly used in peptide chemistry to denote cyclic dipeptides formed through head-to-tail cyclization of linear dipeptides [8] [10]. Additional common names include Cyclo(glycyl-L-tryptophan) and Cyclo(glycyl-L-tryptophyl), which provide more detailed specification of the amino acid components [1] [4].

The abbreviated designation CYCLO(TRP-GLY) is frequently encountered in biochemical literature, representing the cyclized form of the tryptophan-glycine dipeptide sequence [1] [4]. Other commonly used aliases include cyclic glycyl-L-tryptophan and glycyl-L-tryptophan cyclized form [4]. The variety of common names reflects the compound's significance in natural product chemistry and its occurrence in various biological systems [1] [4].

Registry Numbers and Chemical Identifiers

The primary Chemical Abstracts Service registry number for (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione is 7451-73-2, which serves as the definitive identifier for this compound in chemical databases [1] [3] [4]. The MDL number MFCD00083708 provides additional database cross-referencing capabilities [3] [11]. Multiple DSSTox substance identifiers exist, including DTXSID70314621 and DTXSID20877150, reflecting different database entries for this compound [4].

The International Chemical Identifier (InChI) for this compound is InChI=1S/C13H13N3O2/c17-12-7-15-13(18)11(16-12)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14H,5,7H2,(H,15,18)(H,16,17), providing a standardized structural representation [4]. The corresponding InChI Key IFQZEERDQXQTLJ-UHFFFAOYSA-N offers a condensed hash-based identifier for database searches [4]. The simplified molecular-input line-entry system (SMILES) notation C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 provides a linear string representation of the molecular structure [4].

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Registry Number | 7451-73-2 | [1] [3] [4] |

| MDL Number | MFCD00083708 | [3] [11] |

| DSSTox ID | DTXSID70314621 | [4] |

| DSSTox ID | DTXSID20877150 | [4] |

| NSC Number | 286599 | [4] |

| PubChem CID | 323785 | [4] |

| InChI Key | IFQZEERDQXQTLJ-UHFFFAOYSA-N | [4] |

| Wikidata ID | Q72459519 | [4] |

Solution-Phase Synthesis

Solution-phase synthesis represents the most traditional and widely accessible approach for diketopiperazine formation. The fundamental strategy involves the cyclization of linear dipeptide precursors under controlled conditions to generate the desired six-membered diketopiperazine ring structure [1] [2] [3].

Classical Dipeptide Cyclization Methodology

The conventional solution-phase approach begins with the formation of the requisite tryptophan-glycine dipeptide through standard peptide coupling reactions. N-protected tryptophan derivatives are coupled with glycine methyl ester using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) to minimize racemization [1]. The resulting dipeptide undergoes thermal cyclization in high-boiling solvents such as 2-butanol or xylene at temperatures ranging from 150-200°C, promoting intramolecular aminolysis to form the diketopiperazine ring [4] [3].

Optimized Reaction Conditions

Recent investigations have demonstrated that solution-phase cyclization efficiency can be significantly enhanced through careful optimization of reaction parameters. The use of acetic acid as a cyclization catalyst in 2-butanol at reflux temperatures (approximately 118°C) for 48-90 hours provides yields in the range of 60-80% [4]. The reaction proceeds through nucleophilic attack of the N-terminal amino group on the C-terminal ester carbonyl, resulting in intramolecular cyclization with concurrent elimination of methanol [5].

Stereochemical Considerations

One critical challenge in solution-phase synthesis is the preservation of stereochemical integrity during the cyclization process. Elevated temperatures required for cyclization can promote epimerization at the α-carbon centers, particularly for amino acids with acidic α-hydrogens [5]. This issue is mitigated through the use of sterically hindered protecting groups and optimized reaction conditions that minimize the duration of exposure to high temperatures [6].

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis has emerged as a powerful methodology for diketopiperazine formation, offering advantages in terms of purification efficiency and reaction monitoring. However, this approach presents unique challenges related to diketopiperazine formation as an undesired side reaction during peptide chain assembly [7] [8] [9] [10].

Mechanistic Understanding of Diketopiperazine Formation in SPPS

Extensive mechanistic studies have revealed that diketopiperazine formation during SPPS occurs primarily during the Fmoc deprotection step, particularly when proline residues are present in penultimate positions [7] [8] [11]. The formation mechanism involves initial activation of the serine hydroxyl group followed by intramolecular cyclization of the dipeptidyl intermediate [7]. Density functional theory calculations have demonstrated that peptides containing penultimate proline residues stabilize the transition state through C-H···π interactions during Fmoc decomposition, rendering these sequences more susceptible to cascade deprotection reactions [7].

Optimization Strategies for Controlled Diketopiperazine Formation

When diketopiperazine formation is the desired outcome rather than a side reaction, SPPS can be adapted to promote controlled cyclization. The key strategy involves the deliberate formation of dipeptide intermediates on resin followed by cyclization under mild basic conditions [12]. The use of alternative Fmoc removal conditions, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone, has been shown to provide better control over diketopiperazine formation while minimizing unwanted side reactions [10].

Cyclization and Cleavage Methodology

A particularly effective approach involves the simultaneous cyclization and cleavage strategy, where dipeptide precursors are assembled on solid support and subjected to thermal treatment in 2-butanol containing acetic acid catalyst [4]. This methodology enables the production of diketopiperazines with yields comparable to solution-phase methods while benefiting from the purification advantages inherent to solid-phase synthesis [4] [12].

Diketopiperazine Formation Mechanisms

Understanding the fundamental mechanisms governing diketopiperazine formation is crucial for optimizing synthetic strategies and predicting reaction outcomes under various conditions.

Thermal Cyclization Mechanism

The thermal cyclization mechanism involves a concerted intramolecular nucleophilic substitution process where the N-terminal amino group attacks the C-terminal carbonyl carbon [13]. Theoretical studies using density functional theory at the ωB97XD/6-311G(d,p) level have revealed that the transition state corresponds to a dehydration process involving simultaneous C-N bond formation and C-O bond cleavage [13]. The reaction proceeds through a four-step mechanism with the dehydration step being rate-controlling [13].

pH-Dependent Cyclization Kinetics

Kinetic studies have demonstrated that diketopiperazine formation rates are highly dependent on solution pH, with optimal cyclization occurring in the pH range of 6.5-9.5 [5] [14]. The pH-rate profile indicates that the unprotonated form of the N-terminal amino group exhibits significantly higher reactivity compared to the protonated form [5]. The kinetically determined pKa value of 6.1 for the N-terminal amino group provides critical insight into the optimal pH conditions for cyclization [5].

Sequence-Dependent Cyclization Propensity

The propensity for diketopiperazine formation is strongly influenced by the amino acid sequence, with certain combinations exhibiting enhanced cyclization rates [7] [5]. Glycine-proline and proline-containing sequences demonstrate particularly favorable cyclization kinetics due to conformational constraints that pre-organize the dipeptide in a cyclization-competent geometry [7] [5]. The presence of proline residues introduces conformational rigidity that reduces the entropic barrier to cyclization [5].

Enzymatic Synthesis

Cyclodipeptide Synthases (CDPSs)

Cyclodipeptide synthases represent a revolutionary class of enzymes that directly catalyze the formation of diketopiperazines from aminoacyl-tRNA substrates, offering remarkable specificity and efficiency under mild reaction conditions [15] [16] [17] [18].

Enzyme Structure and Catalytic Mechanism

CDPSs are monomeric enzymes with molecular weights of approximately 30 kDa that exhibit structural similarity to class Ic aminoacyl-tRNA synthetases [19] [20]. The catalytic mechanism involves a ping-pong mechanism consisting of three main steps: activation of a conserved serine residue and transfer of the first aminoacyl moiety to form an aminoacyl-enzyme intermediate, binding of the second aminoacyl-tRNA to form a dipeptidyl-enzyme intermediate, and intramolecular cyclization to yield the final cyclodipeptide product [16] [21] [20].

Mechanistic Insights and Catalytic Residues

Recent quantum mechanics/molecular mechanics studies have provided detailed mechanistic insights into CDPS catalysis [17] [18]. The cyclization reaction relies on a conserved tyrosine residue (Y202 in AlbC) serving as a proton relay system rather than functioning as a general base [17] [18]. The hydroxyl group of tyrosine is optimally positioned for proton transfer compared to other amino acids such as serine or threonine [17]. Critical residues including E182, N40, Y178, and H203 maintain the correct dipeptide conformation necessary for efficient cyclization [17].

Substrate Specificity and Engineering

CDPSs exhibit remarkable substrate specificity, with most characterized enzymes showing preference for specific aminoacyl-tRNA combinations [22] [23]. For tryptophan-containing diketopiperazines, specialized CDPSs such as Amir_4627 from Actinosynnema mirum demonstrate high specificity for ditryptophan cyclodipeptide formation [23]. The first prokaryotic CDPS capable of forming ditryptophan diketopiperazines represents a significant advancement in enzymatic synthesis capabilities [23].

Thioesterase Domain-Mediated Cyclization

Thioesterase domains from nonribosomal peptide synthetases provide an alternative enzymatic approach for diketopiperazine synthesis through their natural cyclization and product release functions [24] [25] [26] [27].

Catalytic Mechanism and Substrate Requirements

Thioesterase domains catalyze the macrocyclization of linear peptide thioester substrates through nucleophilic attack of the N-terminal amino group on the thioester bond [24] [25]. The excised thioesterase domain from tyrocidine synthetase efficiently catalyzes cyclization of decapeptide thioesters to form cyclic products with comparable kinetic efficiency across substrates ranging from 6 to 14 residues in length [27]. This broad substrate tolerance demonstrates the general utility of thioesterase-mediated cyclization for diverse peptide sequences [27].

Substrate Specificity and Engineering Applications

Systematic studies have revealed that only two residues (one near each end of the peptide substrate) are critical for efficient cyclization by thioesterase domains [24] [26]. This relaxed substrate specificity indicates that thioesterase domains can accommodate and cyclize a broad range of substrates, making them valuable tools for engineered biosynthesis of novel cyclic compounds [24] [27]. The ability to cyclize backbone-substituted peptides further expands the utility of thioesterase-mediated synthesis [25].

Optimization for Diketopiperazine Formation

For diketopiperazine synthesis specifically, thioesterase domains can be adapted to work with dipeptide thioester substrates. The key to successful adaptation lies in optimizing the substrate structure to match the enzyme's binding preferences while maintaining the essential thioester functionality required for cyclization [25] [27]. Recent advances in protein engineering have enabled the modification of thioesterase domain specificity to accommodate shorter peptide substrates more effectively [28].

Biosynthetic Pathways

Microbial Biosynthesis

Microbial systems represent the primary natural source of diketopiperazine compounds, with diverse bacteria and fungi employing sophisticated biosynthetic machinery to generate structurally complex cyclodipeptides [15] [29] [30] [31].

CDPS-Mediated Biosynthetic Pathways

The discovery of cyclodipeptide synthases has revolutionized understanding of microbial diketopiperazine biosynthesis [15] [30]. CDPS-encoding genes are typically found in genomic neighborhoods containing additional biosynthetic enzymes, including oxidoreductases, cytochrome P450s, prenyltransferases, methyltransferases, and cyclases [15]. These tailoring enzymes modify the basic diketopiperazine scaffold to generate the remarkable structural diversity observed in natural products [15] [32].

Pathway Diversity and Tailoring Reactions

Nine characterized CDPS-containing biosynthetic pathways demonstrate the breadth of chemistry accessible through microbial biosynthesis [15]. These pathways encompass challenging C-C and C-O bond formations, regioselective methylation, unique indole alkaloid prenylation strategies, and unprecedented peptide-nucleobase bond formation [15]. The nocardioazine biosynthetic pathway exemplifies this complexity, featuring an unusual aspartate/glutamate racemase homolog functioning as a diketopiperazine D/L isomerase and a dual-function methyltransferase catalyzing both N- and C-methylation [33].

Marine Actinomycete Production Systems

Marine-derived actinomycetes have emerged as particularly rich sources of diketopiperazine natural products [31]. Nocardiopsis species produce exclusively cyclo(L-Trp-L-Trp) through phylogenetically distinct CDPSs that demonstrate high selectivity for tryptophan-charged tRNA substrates [31]. These marine systems also provide insights into the ecological functions of diketopiperazines as mediators of microbial interactions [31].

Plant-Based Production

Plant-based production of diketopiperazines represents an emerging area of research, with recent discoveries revealing the presence of these compounds as endogenous metabolites in higher plants [34] [35].

Endogenous Plant Diketopiperazine Production

The identification of cyclo(His-Pro) in Arabidopsis thaliana as an endogenous metabolite that increases under abiotic stress conditions represents a significant advancement in understanding plant diketopiperazine biology [34]. This compound functions as a modulator of glyceraldehyde-3-phosphate dehydrogenase activity, inhibiting the enzyme with an IC50 of approximately 200 μM and promoting NADPH production through metabolic rerouting [34].

Microbial-Plant Interactions and Growth Promotion

Extensive research has demonstrated that microbially-derived diketopiperazines, particularly proline-containing compounds such as cyclo(Pro-Val), cyclo(Pro-Phe), and cyclo(Pro-Tyr), significantly enhance plant growth and stress tolerance [35]. These compounds activate the Target of Rapamycin (TOR) signaling pathway, promoting cell proliferation and lateral root development [35]. The mechanism involves potential auxin mimicry through direct binding to auxin receptors, subsequently activating downstream growth regulatory pathways [35].

Engineering Plant Production Systems

The development of plant-based production systems for diketopiperazines involves the heterologous expression of microbial biosynthetic pathways in plant hosts [30]. Thaxtomin A production in engineered plant systems exemplifies this approach, with the potential for development of novel bioherbicide applications [30]. The inherent biodegradability and specific mode of action of thaxtomins make them attractive candidates for sustainable agricultural applications [30].

Optimization Strategies for Synthesis

Yield Enhancement Techniques

Maximizing the yield of (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione requires systematic optimization of multiple reaction parameters, with particular attention to temperature, pH, and reaction kinetics.

Temperature Optimization Strategies

Temperature control represents one of the most critical parameters for yield enhancement in diketopiperazine synthesis [14] [36]. For chemical synthesis routes, optimal temperatures typically range from 150-250°C for thermal cyclization, while enzymatic systems operate optimally at 30-37°C [14]. High-pressure/temperature-assisted synthesis has demonstrated significant yield improvements, with optimal conditions occurring at 0.15-0.25 MPa pressure and corresponding elevated temperatures [36]. The enhancement mechanism involves increased molecular motion and reduced activation energy barriers for cyclization [36].

pH Control and Buffer Systems

pH optimization provides substantial yield improvements, particularly for cyclization reactions where the ionization state of the N-terminal amino group critically influences reaction kinetics [14]. The optimal pH range of 6.5-9.5 for cyclization reflects the requirement for the unprotonated amino group to function as an effective nucleophile [14]. Buffer selection must consider both the desired pH range and chemical compatibility with reaction components, with phosphate and Tris buffers commonly employed for aqueous systems [14].

Reaction Time and Kinetic Optimization

Careful optimization of reaction time balances the competing requirements of maximizing conversion while minimizing degradation and side reactions [36]. Single-factor optimization studies have demonstrated that cyclo(His-Pro) yield reaches maximum values at 2.5 hours under optimal conditions, with subsequent decline attributed to degradation processes [36]. This temporal optimization must be coupled with real-time monitoring to ensure optimal harvest timing [36].

Stereoselectivity Control

Maintaining stereochemical integrity during diketopiperazine synthesis requires careful attention to reaction conditions and synthetic strategy selection.

Mechanistic Approaches to Stereoselectivity

Stereoselectivity control in diketopiperazine synthesis relies on understanding the mechanistic factors that influence stereochemical outcomes [37] [38] [39]. Recent studies of cytochrome P450-catalyzed dimerization reactions have revealed that regio- and stereoselectivity are controlled by specific protein residues near the substrate tunnel entrance [37]. For chemical synthesis, stereoselectivity can be enhanced through the use of chiral auxiliaries and stereoselective catalysts [38].

Enzymatic Stereoselectivity Advantages

Enzymatic synthesis methods inherently provide excellent stereoselectivity due to the chiral active site environments of the catalytic enzymes [14] [23]. CDPSs demonstrate remarkable stereoselectivity, with some enzymes achieving diastereoselectivity ratios exceeding 20:1 [6]. The use of L-amino acid substrates in enzymatic systems ensures that the natural L-configuration is preserved in the final products [14] [23].

Substrate Design for Enhanced Stereoselectivity

Strategic substrate design can significantly enhance stereoselectivity in chemical synthesis approaches [39] [40]. The functionalization of diketopiperazines such as cyclo(Gly-Pro) using suitable deprotonation reagents and electrophiles offers opportunities for highly stereoselective transformations [39] [40]. The observed stereoselectivity provides significant advantages for the synthesis of compounds with defined configurations [40].

Scale-up Considerations

Successful scale-up of diketopiperazine synthesis from laboratory to industrial scale requires careful consideration of heat transfer, mass transfer, and process control factors.

Heat Transfer and Temperature Control

Industrial-scale synthesis demands robust heat transfer systems to maintain uniform temperature distribution throughout large reaction volumes [41] [42]. Jacketed reactors with external heat exchangers provide effective temperature control for chemical synthesis routes, while enzymatic processes require precise temperature maintenance within narrow ranges to preserve enzyme activity [41]. Temperature uniformity within ±2°C across the reactor volume represents a critical success factor for consistent product quality [41].

Mass Transfer and Mixing Optimization

Effective mixing becomes increasingly challenging at larger scales, requiring careful impeller design and power input optimization [41] [42]. Reynolds numbers exceeding 10⁴ ensure turbulent mixing conditions necessary for effective mass transfer, while power inputs of 0.5-2 kW/m³ provide adequate mixing intensity without excessive energy consumption [41]. Multi-point injection systems can improve substrate distribution in large-scale reactors [41].

Process Control and Monitoring Systems

Industrial-scale production requires sophisticated process control systems with real-time monitoring capabilities [41] [42]. Online analytical systems with response times under one minute enable rapid adjustment of reaction conditions to maintain optimal performance [41]. Statistical process control with relative standard deviations below 2% ensures consistent product quality across production batches [41].

Economic and Regulatory Considerations